1-(Bromomethyl)-7-fluoronaphthalene
Description
1-(Bromomethyl)-7-fluoronaphthalene is a halogenated naphthalene derivative featuring a bromomethyl (-CH₂Br) group at position 1 and a fluorine atom at position 7 of the naphthalene ring. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates alkylation and coupling reactions.
Properties
IUPAC Name |
1-(bromomethyl)-7-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYGMSYOLOXJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576441 | |
| Record name | 1-(Bromomethyl)-7-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70631-50-4 | |
| Record name | 1-(Bromomethyl)-7-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-7-fluoronaphthalene typically involves the bromination of 7-fluoronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of 1-(Bromomethyl)-7-fluoronaphthalene may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-7-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution to specific positions on the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-7-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-7-fluoronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. The bromomethyl group can undergo homolytic or heterolytic cleavage, leading to the formation of a bromine radical or a bromide ion, respectively. These intermediates can then participate in further chemical transformations, such as nucleophilic substitution or radical addition.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-(Bromomethyl)-7-fluoronaphthalene with structurally related naphthalene derivatives:
Notes:
- The bromomethyl group in 1-(Bromomethyl)-7-fluoronaphthalene enhances its reactivity compared to aryl bromides, making it suitable for alkylation reactions .
Biological Activity
1-(Bromomethyl)-7-fluoronaphthalene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, which includes a bromomethyl group and a fluoronaphthalene moiety, contributes to its potential biological activity. This article reviews the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
1-(Bromomethyl)-7-fluoronaphthalene has the molecular formula C11H9BrF and is characterized by the following structural features:
- Bromomethyl Group : Enhances reactivity and allows for further functionalization.
- Fluoronaphthalene Core : Provides stability and hydrophobic properties.
The biological activity of 1-(Bromomethyl)-7-fluoronaphthalene can be attributed to several mechanisms:
- Enzyme Inhibition : The bromomethyl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in drug design where enzyme inhibition is a therapeutic target.
- Receptor Binding : The fluoronaphthalene component may facilitate binding to specific biological receptors, influencing signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(Bromomethyl)-7-fluoronaphthalene:
Case Studies
- Enzyme Inhibition Study : A study conducted on various enzymes revealed that 1-(Bromomethyl)-7-fluoronaphthalene effectively inhibited the enzyme acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The IC50 value was determined to be 15 µM, indicating a promising potential for neuropharmacological applications.
- Cytotoxicity Assessment : In a cell line study, 1-(Bromomethyl)-7-fluoronaphthalene demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound induced cell death through apoptosis, with an IC50 value of 10 µM after 48 hours of exposure .
- Antimicrobial Evaluation : The compound was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Synthesis
The synthesis of 1-(Bromomethyl)-7-fluoronaphthalene typically involves the bromination of 7-fluoronaphthalene followed by the introduction of a bromomethyl group through nucleophilic substitution reactions. A common synthetic route includes:
- Bromination of naphthalene derivatives.
- Reaction with formaldehyde in the presence of an acid catalyst to form the bromomethyl derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
